Einecs 300-806-5
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Overview
Description
Einecs 300-806-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Chemical Reactions Analysis
Einecs 300-806-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Einecs 300-806-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in the development of pharmaceuticals or as a biochemical tool to study cellular processes. Industrially, it could be used in the manufacture of materials or as an intermediate in chemical production .
Mechanism of Action
The mechanism of action of Einecs 300-806-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect.
Comparison with Similar Compounds
Einecs 300-806-5 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications or reactivity. Some similar compounds include those with similar molecular formulas or functional groups .
Properties
CAS No. |
93963-62-3 |
---|---|
Molecular Formula |
C27H30N2O10 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO7.C5H7NO3/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;7-4-2-1-3(6-4)5(8)9/h5-6,9,17-18H,7-8,10H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t17-,18+;3-/m10/s1 |
InChI Key |
XTMSRMOUTQKPJW-QNSGFMNXSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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